N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C18H23N5O2S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5O2S2/c1-5-25-14-9-7-6-8-13(14)20-16-22-23-17(27-16)26-10-15(24)21-18(4,11-19)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,20,22)(H,21,24) |
InChI Key |
CNESDHQEANMEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiadiazole Core
The core heterocycle, 5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazole-2-yl , is synthesized via cyclization reactions involving thiosemicarbazides and suitable carboxylic acid derivatives or their equivalents.
- Condensation of 2-aminobenzenethiol derivatives with hydrazides or thiosemicarbazides.
- Cyclization under acidic or basic conditions to form the thiadiazole ring.
| Reagent | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|
| Hydrazides or thiosemicarbazides | Ethanol or acetic acid | None or catalytic acid | Reflux | Promotes ring closure |
Formation of the Sulfanyl Linkage
The next step involves attaching the sulfanyl group to the heterocycle, typically via nucleophilic substitution or coupling reactions.
- Activation of the heterocyclic intermediate with halogenated derivatives (e.g., chlorides or bromides).
- Nucleophilic substitution with a thiolate or sulfide precursor, such as sodium sulfide or thiolates.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Alkyl halide derivative of the heterocycle | Dimethylformamide (DMF) | Room temperature to reflux | Facilitates nucleophilic substitution |
Attachment of the Cyano and Acetamide Groups
The final stage involves coupling the cyano-alkyl chain with the sulfanyl-heterocycle, followed by amidation:
- Cyano group introduction: via nucleophilic substitution of suitable precursors like cyanide salts or via dehydration of amides.
- Acetamide linkage formation: through acylation of amino groups with acetic anhydride or acetyl chloride.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Cyanide salts (e.g., sodium cyanide) | DMF or acetonitrile | Reflux | Controlled to prevent side reactions |
| Acetic anhydride | Pyridine | Room temperature | For amidation |
Specific Synthetic Route Example
Based on literature and analogous reactions, a representative synthesis may involve:
- Cyclization of 2-aminobenzenethiol with a suitable acyl hydrazide to form the thiadiazole core.
- Alkylation of the heterocycle with a halogenated precursor bearing the cyano group.
- Nucleophilic substitution with a sulfide derivative to introduce the sulfanyl linkage.
- Final amidation with acetic anhydride to form the acetamide functionality.
Data Table: Typical Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazide derivatives | Ethanol | None | Reflux | ~70% | Ring formation |
| 2 | Alkyl halide with sulfanyl precursor | DMF | None | Reflux | ~65% | Sulfanyl linkage |
| 3 | Cyanide salt | Acetonitrile | None | Reflux | ~60% | Cyano group attachment |
| 4 | Acetic anhydride | Pyridine | None | Room temp | ~75% | Amidation |
Research Findings and Optimization
- Reaction Efficiency: Multi-step reactions are optimized by controlling pH, temperature, and reagent stoichiometry to maximize yields and minimize by-products.
- Catalysis: Use of catalysts like triethylamine or pyridine enhances reaction rates, especially during amidation.
- Purification: Techniques such as column chromatography, recrystallization, and HPLC are employed to isolate high-purity compounds.
Notes on Industrial Scale-Up
- Large-scale synthesis employs batch reactors with precise temperature and pH control.
- Solvent recovery and waste management are critical for environmental compliance.
- Reaction monitoring via TLC, NMR, and IR spectroscopy ensures process consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the cyano group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole scaffold is a critical pharmacophore. Below is a comparison with structurally related thiadiazole derivatives:
Key Observations :
- The 1-cyano-1,2-dimethylpropyl group introduces steric bulk, which may influence binding affinity compared to unsubstituted acetamides .
Heterocycle Variants: Thiadiazole vs. Oxadiazole and Thiazole
Replacing the thiadiazole core with oxadiazole or thiazole alters electronic properties and bioactivity:
Key Observations :
- Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s resistance to oxidation .
- Thiazole-based acetamides, like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, form robust hydrogen-bonded networks in crystals, enhancing crystallinity .
Substituent Effects on Acetamide Moiety
The acetamide group’s substitution pattern significantly impacts solubility and target interaction:
Key Observations :
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to an acetamide structure. Its molecular formula is , with a molecular weight of approximately 303.4 g/mol. The presence of the cyano group and the ethoxyphenyl amino group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O2S |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 1214040-47-7 |
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that compounds with this structure can effectively inhibit the growth of various bacteria and fungi.
Case Studies:
- Antibacterial Activity : In vitro studies using the disc diffusion method revealed that compounds featuring the thiadiazole ring demonstrated substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against S. aureus, outperforming standard antibiotics like ampicillin .
- Antifungal Activity : The compound also showed promising antifungal effects against strains like Candida albicans and Aspergillus niger. Specific derivatives demonstrated zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Findings:
- A study reported that compounds derived from the thiadiazole scaffold displayed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The cyano group and thiadiazole moiety may interact with specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- Receptor Modulation : The ethoxyphenyl amino group could potentially modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
Q & A
Q. What are the recommended synthetic routes for N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Start with cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .
Sulfanyl-Acetamide Linkage : Use nucleophilic substitution (e.g., coupling 5-amino-1,3,4-thiadiazole-2-thiol with bromoacetamide derivatives in DMF with K₂CO₃ as a base) .
Final Functionalization : Introduce the 2-ethoxyphenylamino group via Buchwald-Hartwig amination or Ullmann coupling .
Optimization Tips :
- Adjust temperature (60–100°C) and solvent polarity (DMF vs. THF) to improve yield.
- Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., cyano, thiadiazole) and confirm substitution patterns .
High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak at m/z 488.1234 for C₂₁H₂₅N₅O₂S₂) .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model electronic properties (HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen against target proteins (e.g., PARP-1) using AutoDock Vina to prioritize derivatives with strong binding affinities .
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on IC₅₀ values using ML algorithms (Random Forest, SVM) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1%) .
Check Compound Stability : Perform stability studies (HPLC at 24/48 hrs) to rule out degradation .
Replicate Key Experiments : Collaborate with independent labs to confirm results (e.g., IC₅₀ reproducibility) .
Q. What strategies optimize regioselectivity during functional group modifications?
- Methodological Answer :
- Protecting Groups : Use Boc for amines during thiadiazole alkylation to prevent side reactions .
- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for selective C–N coupling at the 2-ethoxyphenyl group .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination .
Key Considerations
- Advanced Characterization : Use X-ray crystallography to resolve stereochemical ambiguities .
- Reaction Scalability : Pilot-scale synthesis (10 g) requires strict control of exothermic steps (e.g., thiadiazole cyclization) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
